2-Heptene, 6-bromo-2-methyl- 2-Heptene, 6-bromo-2-methyl-
Brand Name: Vulcanchem
CAS No.: 4434-77-9
VCID: VC18944397
InChI: InChI=1S/C8H15Br/c1-7(2)5-4-6-8(3)9/h5,8H,4,6H2,1-3H3
SMILES:
Molecular Formula: C8H15Br
Molecular Weight: 191.11 g/mol

2-Heptene, 6-bromo-2-methyl-

CAS No.: 4434-77-9

Cat. No.: VC18944397

Molecular Formula: C8H15Br

Molecular Weight: 191.11 g/mol

* For research use only. Not for human or veterinary use.

2-Heptene, 6-bromo-2-methyl- - 4434-77-9

Specification

CAS No. 4434-77-9
Molecular Formula C8H15Br
Molecular Weight 191.11 g/mol
IUPAC Name 6-bromo-2-methylhept-2-ene
Standard InChI InChI=1S/C8H15Br/c1-7(2)5-4-6-8(3)9/h5,8H,4,6H2,1-3H3
Standard InChI Key JUMQRNMIZZTUOJ-UHFFFAOYSA-N
Canonical SMILES CC(CCC=C(C)C)Br

Introduction

Nomenclature and Structural Features

Systematic and Common Names

The compound is systematically named 6-bromo-2-methylhept-2-ene under IUPAC guidelines, reflecting the bromine substituent at position 6 and the methyl group at position 2 of a seven-carbon chain with a double bond between carbons 2 and 3 . Alternative designations include 2-Heptene, 6-bromo-2-methyl- and 6-bromo-2-methyl-2-heptene, which are frequently used in chemical databases and commercial catalogs .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number4434-77-9
Molecular FormulaC₈H₁₅Br
Molecular Weight191.11 g/mol
Exact Mass190.03600 Da
LogP (Octanol-Water)3.516–3.721
SMILESCC(CCC=C(C)C)Br

Synthesis and Manufacturing

Bromination of 2-Methylhept-2-ene

The primary synthetic route involves the bromination of 2-methylhept-2-ene using molecular bromine (Br₂) in a nonpolar solvent such as carbon tetrachloride (CCl₄). This electrophilic addition proceeds via a cyclic bromonium ion intermediate, with anti-addition leading to the trans-dibromide. Subsequent dehydrohalogenation using a strong base (e.g., potassium tert-butoxide) eliminates one equivalent of HBr, yielding the target alkene.

Alternative Methods

Singh et al. (2002) reported a 71% yield of 6-bromo-2-methylhept-2-ene via a radical bromination approach using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as an initiator . This method minimizes over-bromination and enhances regioselectivity, particularly for allylic bromination .

Table 2: Comparative Synthesis Protocols

MethodReagents/ConditionsYield (%)Reference
Electrophilic AdditionBr₂, CCl₄, 0–5°C~65
Radical BrominationNBS, AIBN, CCl₄, Δ71

Chemical Properties and Reactivity

Electrophilic Reactivity

The bromine atom’s electronegativity polarizes the C-Br bond, rendering the adjacent carbon susceptible to nucleophilic attack. In Suzuki-Miyaura cross-coupling reactions, palladium catalysts facilitate the substitution of bromine with aryl or vinyl boronic acids, enabling carbon-carbon bond formation. For example, coupling with phenylboronic acid produces 2-methyl-2-heptenylbenzene, a precursor in fragrance chemistry.

Elimination and Rearrangement

Under basic conditions (e.g., NaNH₂), 6-bromo-2-methylhept-2-ene undergoes dehydrohalogenation to form conjugated dienes, which are pivotal in Diels-Alder reactions. Thermal treatment at 150–200°C induces -sigmatropic rearrangements, generating branched alkenes with applications in polymer science.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bifunctional reactivity (alkene and bromide) makes it a linchpin in synthesizing β-lactam antibiotics. Colombo et al. (1982) utilized it to construct the cephalosporin core via stereoselective alkylation of a thiazolidine precursor .

Materials Chemistry

In coordination polymers, the bromine atom acts as a ligand for transition metals such as palladium and platinum. These polymers exhibit tunable luminescence properties for use in organic light-emitting diodes (OLEDs).

Future Perspectives

Advances in catalytic asymmetric bromination could enable enantioselective synthesis of chiral derivatives, expanding utility in agrochemicals. Additionally, computational studies on its reaction pathways may uncover novel mechanistic insights, streamlining industrial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator